The synthesis of TTT 3002 involves several steps typical for indolocarbazole derivatives. The compound's synthesis has been outlined in patent literature, detailing the chemical reactions and conditions used to create this specific inhibitor .
TTT 3002 is characterized by its indolocarbazole backbone, which is critical for its biological activity. The molecular formula is with a molecular weight of approximately 384 g/mol .
TTT 3002 specifically inhibits the autophosphorylation of the FLT3 receptor, which is crucial for its signaling pathway in leukemic cells. The compound has been shown to effectively block downstream signaling pathways involving STAT5, AKT, and MAPK .
The mechanism by which TTT 3002 exerts its effects involves competitive inhibition of the FLT3 receptor's ATP-binding site. By occupying this site, TTT 3002 prevents ATP from binding, thereby halting the phosphorylation process essential for FLT3 signaling.
TTT 3002 has significant applications in scientific research and clinical settings:
TTT-3002 (CAS 871037-95-5) is a synthetic organic compound with the molecular formula C₂₇H₂₃N₅O₃ and a molecular weight of 465.18–465.50 g/mol [1] [2] [6]. Its core structure features an indolocarbazole scaffold modified with stereospecific functional groups, as evidenced by its chiral centers indicated in the isomeric SMILES notation [1]. Key physicochemical properties include:
The compound exhibits excellent drug-like properties, complying with all of Lipinski's rules (zero violations), suggesting favorable oral bioavailability [1]. Stereochemical configuration is critical for activity, with the [C@@] and [C@] notations in the SMILES string indicating multiple chiral centers that likely influence target binding [1] [5].
Table 1: Physicochemical Profile of TTT-3002
Property | Value |
---|---|
Molecular Formula | C₂₇H₂₃N₅O₃ |
Molecular Weight | 465.18–465.50 g/mol |
Hydrogen Bond Donors | 3 |
Hydrogen Bond Acceptors | 6 |
Topological Polar Surface Area | 103.31 Ų |
XLogP | 4.74 |
Rotatable Bonds | 2 |
Lipinski's Rule Violations | 0 |
TTT-3002 belongs to the indolocarbazole class of synthetic organic kinase inhibitors, characterized by a fused pentacyclic structure with two nitrogen-containing indole rings [5] [7]. Its primary mechanism involves potent inhibition of tyrosine kinase receptors, specifically targeting:
Pharmacologically, TTT-3002 demonstrates picomolar-scale potency against FLT3 autophosphorylation (100–250 pM IC₅₀ in FLT3/ITD mutant cell lines) and cellular proliferation (490–920 pM IC₅₀) [4] [8]. This positions it as one of the most potent FLT3 inhibitors identified to date, significantly exceeding the activity of clinical comparators like quizartinib (6–7 fold lower IC₅₀) [2] [6].
Table 2: Kinase Inhibitory Profile of TTT-3002
Target | Activity | Cellular/Enzymatic IC₅₀ |
---|---|---|
FLT3/D835 mutations | Phosphorylation inhibition | 0.2 nM |
FLT3/ITD autophosphorylation | Kinase domain inhibition | 100–250 pM |
FLT3/ITD proliferation | Antiproliferative (MV4-11 cells) | <0.25 nM |
FLT3/F691L mutation | Resistance mutation overcoming | Low nanomolar range |
The indolo[2,3-a]carbazole core of TTT-3002 provides a rigid, polyheteroaromatic framework with two inwardly directed NH groups that facilitate hydrogen bonding with biological targets [5] [7]. Strategic modifications enhance its therapeutic profile:
Scaffold Optimization
Resistance-Breaking Modifications
Functionalization of the scaffold enables activity against multiple drug-resistant mutations:
Pharmacological Advantages
The strategic functionalization of the indolocarbazole scaffold thus enables TTT-3002 to overcome key limitations of earlier FLT3 inhibitors while maintaining drug-like properties suitable for therapeutic development [1] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7